5-Bromo-2-(p-tolyloxy)pyrimidine

Vue d'ensemble

Description

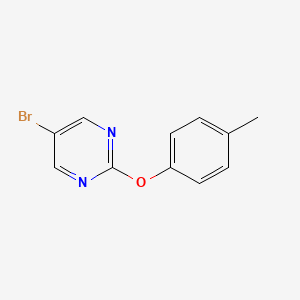

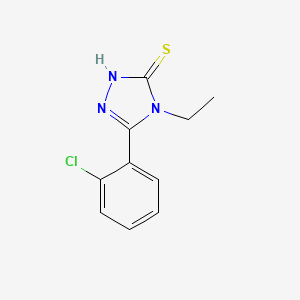

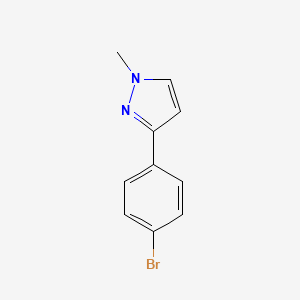

5-Bromo-2-(p-tolyloxy)pyrimidine is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 . It is also known by its IUPAC name 5-bromo-2-(4-methylphenoxy)pyrimidine .

Synthesis Analysis

The synthesis of 5-Bromo-2-(p-tolyloxy)pyrimidine and its derivatives has been reported in several studies . For instance, a novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . Another study reported the synthesis of numerous pyrimidine analogs through the regioselective reaction of carbonyl compounds with amidines .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(p-tolyloxy)pyrimidine can be represented by the InChI code 1S/C11H9BrN2O/c1-8-2-4-10 (5-3-8)15-11-13-6-9 (12)7-14-11/h2-7H,1H3 . Spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV–Vis have been used to analyze the molecular structure of similar compounds .Chemical Reactions Analysis

Pyrimidine compounds, including 5-Bromo-2-(p-tolyloxy)pyrimidine, have been known to undergo various chemical reactions . For example, 5-bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromo-2-(p-tolyloxy)pyrimidine has a molecular weight of 265.11 . Its boiling point is predicted to be 382.3±44.0 °C .Applications De Recherche Scientifique

Antiviral and Antineoplastic Properties

- Field : Medical Chemistry

- Application : 5-halopyrimidine nucleosides, including 5-bromopyrimidines, have been found to be of interest for their antiviral and antineoplastic properties .

- Method : 5-Bromo-2’-deoxyuridine has shown in vivo antiviral activity through its incorporation into the DNA of replicating cells as a structural analogue of thymidine .

- Results : The use of 5-bromopyrimidines has shown promise in the treatment of viral infections and cancer .

Synthesis of Nucleosides

- Field : Organic Chemistry

- Application : Bromination at the C-5 position of pyrimidine nucleosides and the C-8 position of purine nucleosides .

- Method : An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI). Unprotected and also several protected nucleosides were brominated in moderate to high yields following this procedure .

- Results : This methodology demonstrates an efficient way to synthesize brominated nucleosides .

Synthesis of Pyrimidine Derivatives

- Field : Organic Chemistry

- Application : Synthesis of pyrimidine derivatives .

- Method : The first successful prebiotic-related synthesis of a pyrimidine nucleoside from a free base and a non-activated sugar was reported .

- Results : This method provides a new approach to synthesize pyrimidine derivatives .

Privileged Pharmacophore in Therapeutics

- Field : Medicinal Chemistry

- Application : The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .

- Method : Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

- Results : This work deals with the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .

Synthesis of Bromopyrimidines

- Field : Organic Chemistry

- Application : Synthesis of bromopyrimidines .

- Method : S N Ar reaction of 5-bromo-2,4-dichloropyrimidine with various anilines in the presence of DIPEA in isopropanol afforded intermediates . The pyrimidine ring of the intermediate was subjected to a second nucleophilic substitution with various amines (mostly aniline derivatives) in the presence of p-TsOH·H2O in butanol to afford bromopyrimidines .

- Results : This method provides a new approach to synthesize bromopyrimidines .

Privileged Pharmacophore in Therapeutics

- Field : Medicinal Chemistry

- Application : The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .

- Method : Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .

- Results : This work deals with the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .

Synthesis of Bromopyrimidines

- Field : Organic Chemistry

- Application : Synthesis of bromopyrimidines .

- Method : S N Ar reaction of 5-bromo-2,4-dichloropyrimidine with various anilines in the presence of DIPEA in isopropanol afforded intermediates . The pyrimidine ring of the intermediate was subjected to a second nucleophilic substitution with various amines (mostly aniline derivatives) in the presence of p-TsOH·H2O in butanol to afford bromopyrimidines .

- Results : This method provides a new approach to synthesize bromopyrimidines .

Safety And Hazards

Safety data sheets indicate that 5-Bromo-2-(p-tolyloxy)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Propriétés

IUPAC Name |

5-bromo-2-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKGJYAPWQZYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394542 | |

| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(p-tolyloxy)pyrimidine | |

CAS RN |

887430-90-2 | |

| Record name | 5-Bromo-2-(4-methylphenoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887430-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)